molecular formula C20H30FN3O3S B2836991 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-50-7

2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2836991
M. Wt: 411.54
InChI Key: IRHWGWNYMSRKGV-UHFFFAOYSA-N
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Description

“2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide” is a chemical compound with the molecular formula C20H30FN3O3S . It has an average mass of 411.534 Da and a monoisotopic mass of 411.199188 Da .

Scientific Research Applications

Synthesis and Chemical Modifications

Research on compounds with structural similarities often involves the synthesis and modification of chemical structures to explore their biological activities or improve their physicochemical properties. For example, the synthesis of flunarizine, a drug with vasodilating effects and used in the treatment of migraines and epilepsy, involves condensation reactions that could be relevant to understanding the synthetic pathways applicable to the compound (R. N. Shakhmaev, A. Sunagatullina, & V. Zorin, 2016).

Pharmacological Potential

Compounds with the piperazine moiety have been studied for their antibacterial activities. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, indicating the relevance of such structures in developing new antimicrobial agents (Kashif Iqbal et al., 2017).

Biological Screening

The exploration of compounds for biological activities is a significant aspect of pharmaceutical research. A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed their potential as antibacterial, antifungal, and anthelmintic agents, alongside applications in fingerprint analysis, demonstrating the diverse potential applications of chemically similar compounds (G. Khan et al., 2019).

Future Directions

The future directions for research on this compound could include further studies on its potential as an inhibitor of ENTs, given the importance of these transporters in various biological processes . Additionally, more research could be done to understand its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

2-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)16-17-4-2-1-3-5-17/h6-9,17H,1-5,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWGWNYMSRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

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